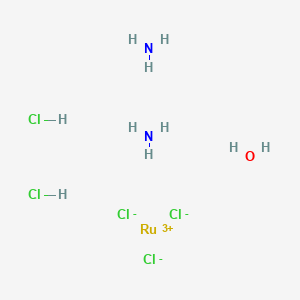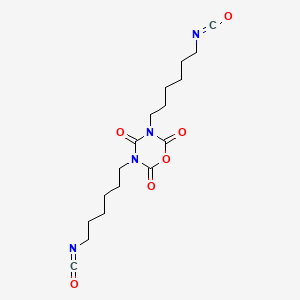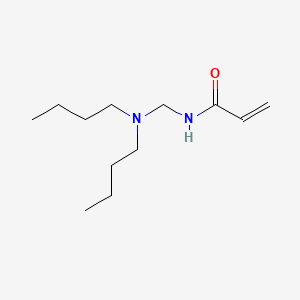
N-((Dibutylamino)methyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((Dibutylamino)methyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a dibutylamino group attached to the methylene carbon of the acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dibutylamino)methyl)acrylamide typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds. The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides due to issues with premature polymerization and monomer isolation . Instead, a more efficient method involves the addition of acrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a high yield of the desired monomeric precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned Mannich reaction, followed by purification through vacuum distillation from the aqueous reaction mixture . The reaction typically operates at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base and subsequent addition of the secondary amine .
化学反应分析
Types of Reactions
N-((Dibutylamino)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form temperature and pH-responsive polymers.
Substitution Reactions: The dibutylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Typically initiated by free radicals under thermal or photochemical conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Major Products
Polymerization: Produces polymers with dual functionalities of temperature and pH-responsiveness.
Substitution Reactions: Yields substituted acrylamides with various functional groups.
科学研究应用
N-((Dibutylamino)methyl)acrylamide has a wide range of applications in scientific research:
作用机制
The mechanism by which N-((Dibutylamino)methyl)acrylamide exerts its effects involves the reversible ionization of the dibutylamino group, which alters the hydrophobicity of the polymer . This ionization is pH-dependent, allowing the polymer to respond to changes in the environment. The molecular targets and pathways involved include the interaction of the polymer with cellular membranes and the release of encapsulated therapeutic agents in response to specific stimuli .
相似化合物的比较
Similar Compounds
- N-((Dimethylamino)methyl)acrylamide
- N-((Diethylamino)methyl)acrylamide
- N-((Isobutoxymethyl)acrylamide)
Uniqueness
N-((Dibutylamino)methyl)acrylamide is unique due to its larger alkyl groups, which provide distinct hydrophobic properties and influence the polymer’s responsiveness to environmental stimuli . This makes it particularly suitable for applications requiring precise control over polymer behavior in response to temperature and pH changes .
属性
CAS 编号 |
57166-83-3 |
|---|---|
分子式 |
C12H24N2O |
分子量 |
212.33 g/mol |
IUPAC 名称 |
N-[(dibutylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15) |
InChI 键 |
ZLVXBBQUJFPPNR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CNC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


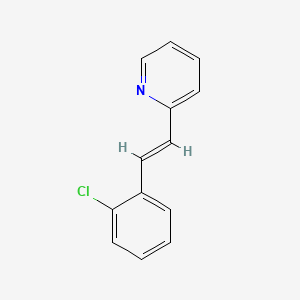

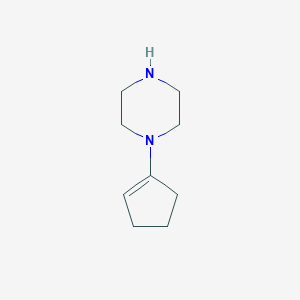
![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
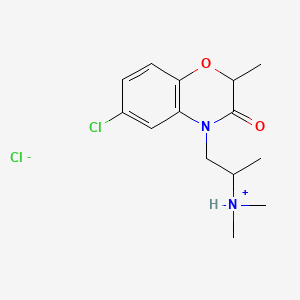
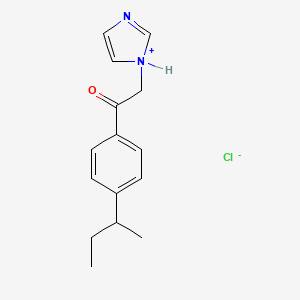
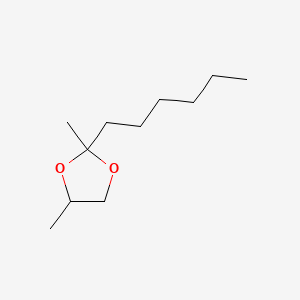
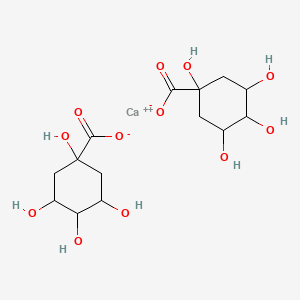
![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
